Oleoyl Serotonin Oleoyl Serotonin N-oleoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of oleoic acid with the primary amino group of serotonin. It is functionally related to an oleic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005562
InChI: InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C28H44N2O2
Molecular Weight: 440.7 g/mol

Oleoyl Serotonin

CAS No.:

Cat. No.: VC0005562

Molecular Formula: C28H44N2O2

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Oleoyl Serotonin -

Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
IUPAC Name (Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Standard InChI InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
Standard InChI Key LCQKHZYXPCLVBI-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Appearance Assay:≥98%A solution in ethanol

Chemical Structure and Classification

Structural Characteristics

Oleoyl serotonin (systematic name: N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide) is a hybrid molecule combining the fatty acid oleic acid (C18:1) with serotonin (5-hydroxytryptamine). Its structure features:

  • An indole ring (from serotonin) with a hydroxyl group at position 5.

  • An ethylamine side chain linked to the indole’s third position.

  • An oleoyl group (18-carbon monounsaturated fatty acid) bonded via an amide linkage to the ethylamine moiety .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₄₄N₂O₂
Exact Mass440.3403 g/mol
IUPAC NameN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide
SynonymsOA-5HT, Oleoyl 5HT
Lipid Maps IDLMFA08020304

The cis double bond at the 9th carbon of the oleoyl chain confers fluidity, enabling interactions with lipid membranes and proteins .

Biological Mechanisms and Pharmacological Activity

Dual Antagonism of FAAH and TRPV1

Oleoyl serotonin was initially characterized as a dual antagonist of:

  • Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids like anandamide.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A cation channel involved in pain perception and inflammation .

  • TRPV1 Inhibition: OA-5HT blocks capsaicin-induced TRPV1 activation with an IC₅₀ of 2.57 μM, reducing nociceptive signaling in peripheral neurons .

  • FAAH Selectivity: Unlike arachidonoyl serotonin, OA-5HT shows minimal inhibition of FAAH (IC₅₀ >50 μM), suggesting a preference for TRPV1 modulation .

Cannabinoid Receptor Antagonism

Recent studies reveal OA-5HT’s role as a cannabinoid receptor (CB1/CB2) antagonist:

  • In Xenopus oocytes expressing CB1-GIRK1/GIRK2-RGS4 complexes, OA-5HT (100 μM) inhibits WIN55,212-2-induced inward potassium currents (Iₖ,WIN), with blockade persisting after washout .

  • Binding Site: Mutagenesis studies identify the TMHV-ICL3-TMHVI domain of CB2 receptors as critical for OA-5HT interaction, highlighting a noncompetitive antagonistic mechanism .

Table 2: Pharmacological Profile of Oleoyl Serotonin

TargetEffectIC₅₀/EC₅₀Model System
TRPV1Antagonism2.57 μMDorsal root ganglia
CB1/CB2Noncompetitive antagonismN/AOocyte expression
FAAHWeak inhibition>50 μMIn vitro assay

In Vivo Behavioral and Cognitive Effects

Locomotor Activity Modulation

OA-5HT exhibits dose-dependent effects on murine behavior:

  • At 10 mg/kg (i.p.), OA-5HT increases total distance traveled by 201% compared to controls (1,213 ±196 cm vs. 403 ±89 cm; p<0.05), indicative of hyperlocomotion .

  • This effect is D₂ receptor-dependent, as haloperidol pre-treatment (0.1–0.2 mg/kg) attenuates OA-5HT-induced activity .

Cognitive Enhancement

In novel object recognition tests, OA-5HT counteracts WIN55,212-2-induced memory deficits:

  • OA-5HT (1 mg/kg) restores discrimination indices to baseline levels (p<0.01 vs. WIN55,212-2 alone), suggesting pro-cognitive effects via CB1 antagonism .

Membrane Interactions and Receptor-Independent Effects

Lipid Bilayer Modulation

OA-5HT’s oleoyl chain facilitates membrane integration, altering mechanical properties:

  • Atomic Force Microscopy (AFM): Serotonin derivatives reduce lipid bilayer stiffness, increasing membrane fluidity .

  • Solid-State NMR: OA-5HT decreases lipid chain order parameters, promoting liquid-disordered phase formation .

Enhanced Endocytosis

In RN46A serotonergic neurons, OA-5HT (10 μM) enhances transferrin receptor endocytosis by 40% (p<0.05) even with serotonin receptor blockers, implicating membrane remodeling as a receptor-independent pathway .

Therapeutic Implications and Future Directions

Analgesic Applications

OA-5HT’s dual TRPV1/FAAH antagonism positions it as a potential multimodal analgesic for neuropathic pain, avoiding opioid-related side effects .

Neurological Disorders

  • Cognitive Dysfunction: CB1 antagonism may ameliorate THC-induced memory impairments .

  • Parkinson’s Disease: Hyperlocomotion effects parallel L-DOPA responses, warranting exploration in motor disorders .

Drug Delivery

The oleoyl moiety enhances blood-brain barrier penetration, enabling targeted neurotransmitter delivery strategies .

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